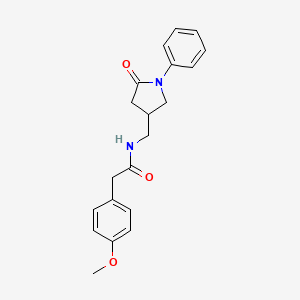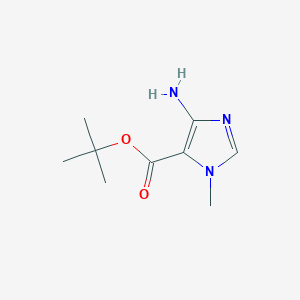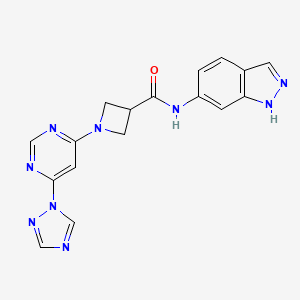
2-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as a pyrrolidinyl acetamide, and it has been the subject of extensive research over the past few years.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide has been the subject of extensive research due to its potential therapeutic applications. This compound has been found to exhibit significant antimicrobial activity against a variety of bacteria and fungi. Additionally, it has been shown to have potential anticancer activity against several types of cancer cells, including breast, lung, and colon cancer cells.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells by inducing apoptosis (programmed cell death). Additionally, it has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to exhibit significant antioxidant activity, which can help protect cells from damage caused by free radicals. Additionally, it has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful compound for testing against a variety of bacteria and fungi. However, one limitation of using this compound is its potential toxicity. Further research is needed to determine the safe dosage levels and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide. One direction is to further investigate its potential anticancer activity and determine the mechanisms by which it induces apoptosis in cancer cells. Additionally, further research is needed to determine the potential side effects and safe dosage levels of this compound. Finally, there is a need for research on the potential use of this compound as an antioxidant and anti-inflammatory agent in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(4-methoxyphenyl)-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)acetamide involves several steps. The first step involves the reaction of 4-methoxybenzylamine with ethyl 2-bromoacetate to form ethyl 2-(4-methoxyphenyl)acetate. The second step involves the reaction of ethyl 2-(4-methoxyphenyl)acetate with 1-phenyl-3-pyrrolidin-2-one to form this compound.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-9-7-15(8-10-18)11-19(23)21-13-16-12-20(24)22(14-16)17-5-3-2-4-6-17/h2-10,16H,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSFPGGAWXALRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2910509.png)

![2-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline](/img/structure/B2910511.png)
![1-allyl-4-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2910512.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2910517.png)
![1-Benzhydryl-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2910519.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2910520.png)
![N-(2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2910522.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-chlorophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2910527.png)
